![molecular formula C16H21NO5 B2614433 1-((Tert-butoxycarbonyl)amino)-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 2089650-26-8](/img/structure/B2614433.png)
1-((Tert-butoxycarbonyl)amino)-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups. It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Molecular Structure Analysis
The molecular structure of a Boc-protected amino acid generally consists of the amino acid backbone with the amine group (NH2) replaced by a Boc group (C(CH3)3). This results in a compound with the general formula C12H21NO4 .Chemical Reactions Analysis
Boc-protected amino acids can be used as starting materials in peptide synthesis . The Boc group can be removed under acidic conditions, allowing the free amine to react with the carboxyl group of another amino acid to form a peptide bond .Physical And Chemical Properties Analysis
Boc-protected amino acids are typically solid at room temperature and have a molecular weight around 243.30 g/mol . They are stable under basic conditions and inert to various nucleophiles .Scientific Research Applications
Synthesis of Indole Derivatives
This compound can be used in the preparation of indole derivatives, which are known to have various biological activities . Indole derivatives are often used in the development of pharmaceuticals and other biologically active compounds .
Antimicrobial Potential
Some imidazole-containing compounds, which could potentially be synthesized using this compound, have shown good antimicrobial potential . This suggests that the compound could be used in the development of new antimicrobial agents .
Protodeboronation Reactions
The compound could potentially be used in protodeboronation reactions, which are important in the synthesis of various organic compounds . Protodeboronation is a type of chemical reaction where a boron group is replaced by a hydrogen atom .
Hydromethylation Sequence
The compound could potentially be used in a hydromethylation sequence, which is a type of chemical reaction that involves the addition of a hydrogen atom and a methyl group to a molecule . This type of reaction is often used in the synthesis of complex organic compounds .
Chemical Supplier
This compound is commercially available and can be purchased from chemical suppliers for use in various research applications. It’s often used in laboratory settings for the synthesis of other compounds.
Safety and Handling
The compound has specific safety and handling requirements, which are important to consider in any application. It’s classified under GHS07, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation .
Safety And Hazards
properties
IUPAC Name |
4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17-16(13(18)19)9-8-10-11(16)6-5-7-12(10)21-4/h5-7H,8-9H2,1-4H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYKNUHAOCTFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1C=CC=C2OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid |
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